3-Methyl-1-pentanol can be synthesized through several methods:
The molecular structure of 3-methyl-1-pentanol can be described as follows:
The branched structure affects its boiling point and solubility compared to straight-chain alcohols, making it more reactive in certain chemical contexts .
3-Methyl-1-pentanol undergoes several types of chemical reactions:
The mechanism of action for 3-methyl-1-pentanol primarily involves its interaction with biological systems:
The compound is likely absorbed rapidly in biological systems, distributed throughout tissues, metabolized mainly in the liver, and excreted via the kidneys. Its impact on cellular signaling pathways may alter receptor and enzyme activities.
The branched structure contributes to lower boiling points compared to straight-chain alcohols and affects its volatility and flammability characteristics .
3-Methyl-1-pentanol has several scientific applications:
3-Methyl-1-pentanol, systematically named 3-methylpentan-1-ol according to International Union of Pure and Applied Chemistry (IUPAC) conventions, is a six-carbon aliphatic alcohol with the molecular formula C₆H₁₄O [2] [9]. This compound features a hydroxyl group (-OH) attached to the terminal carbon (position 1) of a pentane chain, with a methyl substituent at the third carbon atom [4] [10]. The molecular structure can be represented by the condensed formula CH₃CH₂CH(CH₃)CH₂CH₂OH, with a molecular weight of 102.1748 g/mol [10].
The compound's carbon chain exhibits a stereogenic center at carbon-3, theoretically allowing for enantiomeric forms, though it is typically reported and utilized as a racemic mixture in industrial applications [6]. Key physicochemical properties include a density of 0.8242 g/cm³ at 20°C, a boiling point of 153°C (307°F), and a refractive index ranging between 1.416–1.423 at 20°C [2] [4]. It presents as a colorless liquid with moderate water solubility (approximately 4.3 g/L at 25°C) but high miscibility with common organic solvents including ethanol and diethyl ether [4] [6].
Table 1: Fundamental Physicochemical Properties of 3-Methyl-1-pentanol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₁₄O | - |
Molecular Weight | 102.1748 g/mol | - |
Boiling Point | 153°C (307°F) | 760 mm Hg |
Density | 0.8242 g/cm³ | 20°C |
Refractive Index | 1.416–1.423 | 20°C |
Water Solubility | 4.3 g/L | 25°C |
LogP (octanol-water) | 1.70–1.95 (estimated) | - |
Flash Point | 58.89°C (138°F) | TCC method |
Gas chromatography retention indices vary significantly with column polarity, ranging from 807 (Apiezon L at 120°C) to 1344 (Carbowax 20M at 90°C), reflecting its adaptable analytical detection profile [10]. These structural characteristics establish it as a mid-weight flavor alcohol with balanced hydrophobicity suitable for fragrance formulation and flavor enhancement applications.
The compound was first identified in natural biological sources through analytical chemistry investigations of plant volatiles. Historical records indicate its detection in Capsicum frutescens (tabasco pepper), where it contributes to the complex aroma profile characteristic of this species [2]. This discovery positioned 3-methyl-1-pentanol among the diverse array of fermentation-derived alcohols historically recognized in food products but not fully characterized until the advent of modern analytical techniques.
Early scientific interest in this compound emerged alongside investigations into the Ehrlich pathway, the biochemical route by which microorganisms convert amino acid precursors into fusel alcohols during fermentation processes [7]. While 3-methyl-1-pentanol itself is not a primary Ehrlich pathway product, its structural analogs (particularly 3-methyl-1-butanol) were extensively studied in yeast fermentations of leucine, establishing a framework for understanding branched-chain alcohol formation [7]. This historical connection to fermentation chemistry explains its natural occurrence in alcoholic beverages and fermented foods, where it contributes subtle flavor nuances often described as "winery" or "cognac-like" [4].
The compound's identification in natural sources predates its commercial synthesis, with traditional flavor analysis methods detecting it as a minor component in complex botanical extracts. Its transition from natural curiosity to industrial flavor component accelerated with advances in organic synthesis and analytical separation technologies in the mid-20th century, enabling both its purification from natural matrices and cost-effective synthetic production for flavor applications [4] [6].
3-Methyl-1-pentanol serves as a multifunctional organoleptic compound in flavor and fragrance formulations. In perfumery, it imparts distinctive earthy-green notes with substantive tenacity exceeding eight hours at 100% concentration [4]. Fragrance applications leverage its complex odor profile, described as "pungent, fusel, cognac and wine, cocoa, with green fruity undertones" [4]. At 30 ppm concentration in flavor systems, it delivers whiskey-like nuances with green apple and alcoholic undertones, making it valuable for alcoholic beverage flavors and dairy applications, particularly in enhancing chocolate and creamy notes in milk chocolate formulations [4].
The compound holds significant regulatory standing as a flavor ingredient. It is listed under the Flavor and Extract Manufacturers Association (FEMA) designation GRAS 3762, affirming its Generally Recognized As Safe status for use in foods [3] [8]. The Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) assigned it the identifier JECFA 263 and evaluated it in 1997, establishing an Acceptable Daily Intake (ADI) designation of "No safety concern at current levels of intake when used as a flavouring agent" [5] [8]. This evaluation appears in the 49th JECFA report (Technical Report Series 884) and Compendium Addendum 6 [8].
Table 2: Regulatory and Commercial Classification of 3-Methyl-1-pentanol
Organization | Designation | Classification/Status |
---|---|---|
FEMA | 3762 | GRAS (Generally Recognized As Safe) |
JECFA | 263 | No safety concern at current intake levels (1997) |
ECHA EC Number | 209-644-9 | Registered under REACH |
COE | 10275 | Flavoring Agent |
CAS Registry | 589-35-5 | Unique chemical identifier |
Despite its regulatory acceptance, the U.S. Food and Drug Administration (FDA) has included it among synthetic flavoring substances requiring further review, though it remains approved for use within established guidelines [4]. Commercial suppliers including Bedoukian Research, Penta International, and Sigma-Aldrich offer the compound at ≥99% purity, with certifications including food-grade (FG) and kosher designations, facilitating its application across food, beverage, and fragrance industries [4] [9]. Its functional versatility positions it as a valuable tool for flavorists and perfumers seeking to create complex sensory profiles with natural character.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7